![molecular formula C24H26N6O5 B2965036 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-35-0](/img/structure/B2965036.png)
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O5 and its molecular weight is 478.509. The purity is usually 95%.
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Biological Activity
The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a novel organic molecule with potential biological applications due to its complex structure. This compound features multiple functional groups, including an amino group, a carboxamide group, and aromatic substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential as a therapeutic agent.
Structural Characteristics
The molecular formula of the compound is C24H26N6O5 with a molecular weight of approximately 478.51 g/mol. Its structure includes:
- Triazole ring : Known for its role in various pharmacological activities.
- Oxazole ring : Associated with immunomodulatory effects.
- Methoxy groups : May enhance solubility and influence receptor interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. The following sections summarize findings related to its biological activities.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may exhibit similar properties. Preliminary studies indicate that derivatives of triazoles and oxazoles often show significant antimicrobial activity due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds structurally related to the target compound have demonstrated inhibition of TNF-alpha production and modulation of immune cell proliferation in vitro. These findings highlight the potential of this compound as an immunosuppressive agent.
Case Studies and Research Findings
The proposed mechanism of action for the compound involves:
- Inhibition of Cytokine Production : Similar compounds have been shown to suppress cytokine release from immune cells, which may lead to reduced inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells could be a critical mechanism for its anticancer effects.
- Receptor Interaction : The presence of multiple functional groups allows for diverse interactions with various biological targets, potentially enhancing its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2,4-dimethoxyaniline with isocyanide derivatives to form intermediate carboximidoyl chlorides .
- Step 2 : Cyclization using sodium azide to construct the 1,2,3-triazole core, followed by alkylation with a pre-synthesized oxazole intermediate (e.g., 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl chloride) .
- Step 3 : Final carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Key challenges include optimizing reaction temperatures (e.g., 80–120°C for cyclization) and purification via column chromatography .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxy, ethoxy, and methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated C25H27N5O5: 501.20 g/mol) .
- IR Spectroscopy : Peaks at ~1650 cm−1 (C=O stretch) and ~3350 cm−1 (N-H stretch) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtained .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or histone deacetylase (HDAC) using fluorometric or colorimetric kits (IC50 determination) .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Anti-inflammatory Screening : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structural modifications improve the compound’s bioavailability and solubility?
- Methodological Answer :
- Derivatization Strategies :
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the oxazole or triazole rings .
- Replace methoxy/ethoxy groups with PEGylated chains to enhance aqueous solubility .
- Prodrug Design : Esterification of the carboxamide to improve membrane permeability .
- Computational Modeling : Use tools like Schrödinger’s QikProp to predict logP and solubility .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Metabolic Stability : Assess compound degradation in plasma (e.g., LC-MS stability assays) .
- Off-Target Effects : Perform kinome-wide profiling or proteomics to identify unintended targets .
- Synergistic Studies : Evaluate combinatorial effects with known inhibitors (e.g., HDAC/PDE dual-targeting) .
Q. What computational approaches predict the compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses with enzymes (e.g., HDAC8 or carbonic anhydrase IX) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (e.g., GROMACS) .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like Hammett constants or LogD .
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize mechanistic and optimization studies, while basic questions focus on foundational synthesis and screening.
- Methodological rigor ensures reproducibility in academic research.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-5-34-16-8-6-15(7-9-16)24-27-19(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-18-11-10-17(32-3)12-20(18)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUMVQIEGFYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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